molecular formula C9H18NO4.Cl<br>C9H18ClNO4 B144695 Acetyl-L-carnitine hydrochloride CAS No. 5080-50-2

Acetyl-L-carnitine hydrochloride

Cat. No.: B144695
CAS No.: 5080-50-2
M. Wt: 242.71 g/mol
InChI Key: JATPLOXBFFRHDN-SPMMGKNWSA-N
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Description

O-Acetyl-L-carnitine hydrochloride: is a naturally occurring derivative of L-carnitine, an amino acid derivative. It is an acetylated form of L-carnitine and is known for its role in energy metabolism, particularly in the transport of fatty acids into the mitochondria for energy production . This compound is widely used in dietary supplements and has various applications in medicine and research.

Biochemical Analysis

Biochemical Properties

Acetyl-L-carnitine hydrochloride serves as a substrate for important reactions in which it accepts and gives up an acyl group . It interacts with enzymes such as carnitine acetyltransferase, which is involved in the reaction: acetyl-CoA + carnitine ⇌ CoA + acetyl-L-carnitine . This reaction is essential for the transport of fatty acids into the mitochondria .

Cellular Effects

This compound influences cell function by facilitating the transport of fatty acids into the mitochondria, which is crucial for cellular metabolism . It also plays a role in cell signaling pathways and gene expression . For instance, it has been shown to activate phosphoinositol-3 kinase, protein kinase G, and ERK1/2 signaling pathways, which are important in neuronal cell survival and differentiation processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in fatty acid metabolism. It facilitates the transfer of fatty acids from the cytosol to the mitochondria during beta-oxidation . This process involves binding interactions with biomolecules like enzymes and coenzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown neuroprotective effects over time . It has been observed to reduce cellular stress responses and neurotoxicity in neuron-like PC12 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert neuroprotective and anticonvulsant effects in a kainate murine model of temporal lobe epilepsy .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes such as carnitine acetyltransferase and coenzymes like CoA in this process .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters . It is used by the body to transport fatty acids into the mitochondria for breakdown and energy production .

Subcellular Localization

This compound is localized in the mitochondria of cells, where it plays a key role in importing acyl-CoA . It is then transported out of the mitochondria and into the cytosol, leaving free CoA inside the mitochondria ready to accept new import of fatty acid chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-Acetyl-L-carnitine hydrochloride typically involves the acetylation of L-carnitine. One common method includes the reaction of L-carnitine with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours . The product is then purified through crystallization and filtration.

Industrial Production Methods: In industrial settings, the production of O-Acetyl-L-carnitine hydrochloride often involves the use of glacial acetic acid and acetyl chloride. The reaction is conducted at high temperatures (118-130°C) to ensure complete acetylation . The resulting product is then subjected to vacuum drying to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: O-Acetyl-L-carnitine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: O-Acetyl-L-carnitine hydrochloride is unique due to its enhanced ability to cross the blood-brain barrier, making it more effective in improving cognitive function compared to other forms of carnitine . Its acetyl group also allows it to participate in acetylcholine synthesis, providing additional benefits in neurological health .

Properties

CAS No.

5080-50-2

Molecular Formula

C9H18NO4.Cl
C9H18ClNO4

Molecular Weight

242.71 g/mol

IUPAC Name

(3R)-3-(2,2,2-trideuterioacetyl)oxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3;

InChI Key

JATPLOXBFFRHDN-SPMMGKNWSA-N

SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

melting_point

145 °C

5080-50-2

physical_description

Solid

Pictograms

Irritant

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride;  2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, , chloride, (R)-;  Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI);  Acetyl L-carnitine hydro

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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